Benzyl 4-hydroxyazepane-1-carboxylate

描述

IUPAC Nomenclature and Systematic Classification

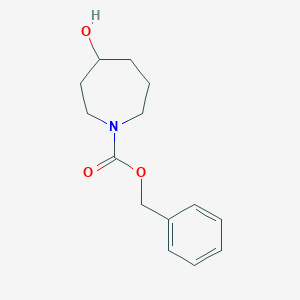

The IUPAC name for this compound is benzyl 4-hydroxyazepane-1-carboxylate , as confirmed by multiple sources. This systematic name reflects its structural components:

- A seven-membered azepane ring (azacycloheptane) with a hydroxyl (-OH) group at the 4-position .

- A benzyl ester (phenylmethyl group) attached via a carboxylate (-COO-) linkage at the 1-position of the azepane ring.

The classification places it within the broader category of heterocyclic aliphatic esters, specifically azepane derivatives . Azepanes belong to the family of saturated nitrogen-containing heterocycles, distinguished from smaller analogues like piperidine (six-membered) or pyrrolidine (five-membered) by their seven-membered ring structure.

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is C₁₄H₁₉NO₃ , with a molecular weight of 249.31 g/mol . The structural configuration includes:

- A fully saturated azepane ring, eliminating the possibility of geometric isomerism.

- A single stereogenic center at the 4-position due to the hydroxyl group. However, the compound is typically reported as a racemic mixture or without specified stereochemistry in commercial sources.

Table 1: Key Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight (g/mol) | 249.31 |

| CAS Number | 648418-25-1 |

| SMILES | OC1CCCN(CC1)C(=O)OCc1ccccc1 |

| InChIKey | GJXUQWPNVHGPQC-UHFFFAOYSA-N |

Comparative Analysis of Structural Analogues

This compound shares functional similarities with both piperidine and azepane derivatives, but its seven-membered ring confers distinct properties:

Table 2: Azepane vs. Piperidine Derivatives

For example, replacing the azepane ring in this compound with a piperidine ring would reduce steric bulk and alter hydrogen-bonding interactions, impacting pharmacological activity.

Crystallographic and Spectroscopic Validation Methods

Structural validation of this compound relies on:

- Nuclear Magnetic Resonance (NMR) Spectroscopy :

- Infrared (IR) Spectroscopy :

- Mass Spectrometry (MS) :

While crystallographic data for this specific compound is not publicly available, X-ray diffraction studies of analogous azepane derivatives (e.g., tert-butyl 4-hydroxyazepane-1-carboxylate) reveal chair-like conformations with equatorial hydroxyl groups.

属性

IUPAC Name |

benzyl 4-hydroxyazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13-7-4-9-15(10-8-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXUQWPNVHGPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCN(C1)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659428 | |

| Record name | Benzyl 4-hydroxyazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648418-25-1 | |

| Record name | Benzyl 4-hydroxyazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Benzylation via 2-Benzyloxypyridine and Methyl Triflate

An alternative modern methodology for preparing benzyl esters and ethers, which can be adapted for benzyl 4-hydroxyazepane-1-carboxylate, involves the use of 2-benzyloxypyridine activated in situ by methyl triflate.

Reagent Preparation : 2-Benzyloxypyridine is synthesized by refluxing benzyl alcohol with 2-chloropyridine and potassium hydroxide in toluene, achieving yields of up to 97%.

Activation and Benzyl Transfer : In the presence of magnesium oxide and the substrate alcohol or carboxylic acid, methyl triflate is added at low temperature (0 °C) to methylate 2-benzyloxypyridine, forming an active benzyl transfer reagent (2-benzyloxy-1-methylpyridinium triflate) in situ.

Reaction Conditions : The mixture is warmed to room temperature and heated at 85–90 °C for 24 hours to complete the benzylation. Toluene is the typical solvent, though trifluorotoluene is used when higher polarity is required.

Scope and Compatibility : This method is compatible with acid- and base-sensitive groups, including hydroxy and carbamate functionalities, making it suitable for benzylation of hydroxyazepane carboxylates without protecting group interference.

| Step | Conditions | Notes |

|---|---|---|

| 2-Benzyloxypyridine synthesis | Benzyl alcohol, 2-chloropyridine, KOH, toluene reflux 1 h | High yield (97%) |

| Benzylation | Substrate + 2-benzyloxypyridine + MgO + MeOTf, 0 °C to 90 °C, 24 h, toluene/trifluorotoluene | Mild, neutral conditions; avoids acid/base damage |

| Product isolation | Standard aqueous workup and purification | High yields (up to 98% for esters) |

- Advantages : Neutral conditions prevent decomposition of sensitive hydroxy groups; the reagent can be prepared and used in situ, simplifying the process.

Comparative Summary of Preparation Methods

| Feature | Hydrogenation of Dibenzyl Precursors | Benzylation via 2-Benzyloxypyridine and Methyl Triflate |

|---|---|---|

| Starting Material | Dibenzyl esters or tosylates | Alcohol or carboxylic acid substrate |

| Reaction Type | Catalytic hydrogenolysis | Electrophilic benzyl transfer |

| Catalyst/Reagents | Pd/C, H2 | 2-Benzyloxypyridine, methyl triflate, MgO |

| Conditions | Mild temperature (28–45 °C), aqueous-organic solvent | Mild to moderate heating (0–90 °C), toluene or trifluorotoluene |

| Selectivity | Selective removal of one benzyl group | Direct benzylation of hydroxy or carboxyl groups |

| Functional Group Compatibility | Sensitive to hydrogenation conditions | Compatible with acid/base sensitive groups |

| Yield Range | 47–60% | Up to 98% |

| Scalability | Industrially viable | Suitable for lab-scale and potentially scalable |

Research Findings and Notes

The hydrogenation method is well-established for selective benzyl ester formation from dibenzyl precursors, with control over pH critical for product isolation and purity.

The benzylation via 2-benzyloxypyridine is a recent advancement offering mild, neutral conditions that preserve sensitive functionalities such as the hydroxy group on azepane rings.

Methyl triflate is the preferred methylating agent for activating 2-benzyloxypyridine due to rapid and clean formation of the active benzyl transfer reagent; other methylating agents are less effective or lead to side reactions.

Choice of solvent affects reaction efficiency; toluene is generally suitable, but trifluorotoluene is preferred for substrates requiring higher polarity or when side reactions in toluene occur.

化学反应分析

Benzyl 4-hydroxyazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

Benzyl 4-hydroxyazepane-1-carboxylate serves as an important intermediate in the synthesis of pharmacologically active compounds. Its unique structure allows it to participate in the development of potent antagonists for various biological targets. The hydroxy group and the azepane ring are crucial for its reactivity, influencing interactions with specific molecular pathways.

Case Study: Synthesis of Antagonists

- Researchers have utilized this compound to synthesize antagonists targeting specific receptors, demonstrating its utility in drug discovery and development.

Polymer Chemistry

In polymer chemistry, this compound is involved in the synthesis and copolymerization of cyclic esters. This compound can be used to create new materials with tailored properties, enhancing the functionality of polymers.

Example Application: Copolymerization

- The compound has been explored for copolymerization processes that yield materials with improved mechanical and thermal properties, suitable for various industrial applications.

Chiral Supercritical Fluid Chromatography

This compound is employed in chiral supercritical fluid chromatography (SFC), a technique used for the separation and characterization of enantiomerically pure substances. This application is particularly valuable in pharmaceutical research where the chirality of compounds can significantly affect their biological activity.

Research Insight: Enantiomer Separation

- Studies have shown that using this compound as a chiral selector enhances the resolution of enantiomers, facilitating the development of high-purity pharmaceuticals.

Structural Chemistry

The compound is also studied within structural chemistry for its hydrogen-bonded assemblies and interactions with other benzazepine derivatives. Understanding these interactions contributes to the broader knowledge of molecular assembly and stability.

Research Findings: Molecular Interactions

- Investigations into the hydrogen bonding patterns involving this compound have revealed insights into molecular stability and reactivity, informing future studies on related compounds.

作用机制

The mechanism of action of Benzyl 4-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and the azepane ring play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Key Observations :

- Substituent Effects : The 4-hydroxyl group enhances polarity and hydrogen-bonding capacity. Derivatives with hydroxymethyl (e.g., 122860-33-7) or methyl groups (e.g., 1421253-10-2) exhibit altered steric and electronic profiles.

- Similarity Scores : High similarity scores (>0.95) with piperidine derivatives suggest overlapping applications in medicinal chemistry, particularly as intermediates for protease inhibitors or neurotransmitter analogs .

Therapeutic Potential and Limitations

Limitations :

- Low metabolic stability of the azepane ring in vivo compared to piperidine derivatives.

- Limited commercial availability of high-purity batches (e.g., only 1–3 suppliers for analogs like 1421253-10-2) .

生物活性

Benzyl 4-hydroxyazepane-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its azepane ring structure, which is a seven-membered saturated nitrogen-containing heterocycle. The presence of the hydroxyl group and the benzyl moiety contributes to its unique chemical properties, potentially influencing its biological interactions.

Chemical Structure

- Molecular Formula : C₁₃H₁₅NO₃

- Molecular Weight : 235.27 g/mol

- IUPAC Name : this compound

Antiviral Properties

Research indicates that compounds containing similar structural motifs to this compound may exhibit antiviral properties. A study highlighted the effectiveness of azepane derivatives in inhibiting viral replication, particularly in the context of hepatitis B and HIV infections. These derivatives were noted for their ability to bind viral capsids, thereby obstructing the viral life cycle .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been explored in various models. Specifically, derivatives of azepane have shown promise in reducing inflammation associated with respiratory conditions. For instance, studies have demonstrated that certain azepane derivatives can significantly mitigate eosinophilia in asthma models, indicating their role in modulating immune responses .

Neuroprotective Activity

Research has also pointed towards neuroprotective effects linked to this compound. In vivo studies indicated that related compounds could reduce neurodegeneration and vascular leakage in diabetic retinopathy models, suggesting a protective role against neuronal damage . The mechanism appears to involve modulation of PPARα pathways, which are crucial for maintaining neuronal health.

Case Studies

Several case studies have documented the biological activity of this compound and its analogs:

- Study on Hepatitis B : A derivative exhibited significant antiviral activity against hepatitis B virus (HBV) by inhibiting viral replication in cell cultures.

- Asthma Model : In a protease-induced asthma model, a related azepane derivative reduced airway inflammation and eosinophil infiltration significantly compared to controls.

- Diabetic Retinopathy : In a streptozotocin-induced rat model, administration of a benzyl azepane derivative reduced retinal vascular leakage comparable to established treatments.

Research Findings Summary Table

| Study Focus | Compound Tested | Key Findings |

|---|---|---|

| Antiviral Activity | Azepane Derivatives | Inhibition of HBV replication |

| Anti-inflammatory | Benzyl Azepane Derivative | Reduced eosinophilia in asthma model |

| Neuroprotection | Benzyl Azepane Derivative | Decreased retinal vascular leakage in diabetic rats |

常见问题

Q. Basic

- NMR : Use - and -NMR to confirm the presence of the benzyl group (δ 7.3–7.5 ppm for aromatic protons) and the carbamate carbonyl (δ 155–160 ppm).

- X-ray Crystallography : Resolve the 3D structure using SHELXL for refinement . Mercury CSD can visualize intermolecular interactions (e.g., hydrogen bonding at the hydroxyl group) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+Na] at m/z ~294).

How can researchers resolve contradictions between experimental data (e.g., NMR vs. X-ray) for this compound?

Advanced

Discrepancies often arise from dynamic processes (e.g., ring puckering in azepane):

- Variable-Temperature NMR : Perform experiments at 298–400 K to detect conformational flexibility.

- DFT Calculations : Compare computed -NMR shifts (Gaussian/B3LYP/6-31G**) with experimental data to identify dominant conformers.

- Complementary Techniques : Pair X-ray data (static structure) with solid-state NMR or IR spectroscopy (hydrogen-bond analysis).

Document all workflows in CIF format for reproducibility .

What computational methods are suitable for studying the electronic properties of this compound?

Q. Advanced

- Molecular Orbital Analysis : Use Gaussian or ORCA to calculate HOMO/LUMO energies (basis set: 6-311++G**). Focus on the carbamate moiety’s electron-withdrawing effects.

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict solubility and aggregation behavior (GROMACS/AMBER).

- Docking Studies : Screen against biological targets (e.g., enzymes with active-site carboxylate recognition) using AutoDock Vina .

What strategies are recommended for derivatizing the hydroxyl group in this compound?

Basic

The hydroxyl group can be functionalized via:

- Mitsunobu Reaction : Convert to ethers using alcohols and DIAD/PPh.

- Iodination : Replace -OH with iodine using PPh/I/imidazole (see tert-butyl 4-iodoazepane synthesis in ).

- Protection : Use TBSCl or acetyl groups for temporary protection during multi-step syntheses.

Monitor reactions by TLC (visualization: UV or KMnO stain).

How can researchers evaluate the bioactivity of this compound?

Q. Advanced

- In Silico Screening : Use SwissADME to predict pharmacokinetics (e.g., BBB permeability).

- Enzyme Assays : Test inhibition of serine hydrolases (e.g., acetylcholinesterase) via Ellman’s method.

- Cell-Based Studies : Assess cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare IC values to reference drugs.

Validate results with triplicate experiments and statistical analysis (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。